
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphoryl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole typically involves the reaction of 3,3,5-trimethyl-3H-pyrazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
3,3,5-trimethyl-3H-pyrazole+diphenylphosphoryl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole involves its interaction with molecular targets through its phosphoryl group. The compound can act as a ligand, coordinating to metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Used in similar nucleophilic substitution reactions.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry.
Phosphine oxides: Similar in structure and reactivity.
Uniqueness
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other organophosphorus compounds. Its combination of a pyrazole ring with a diphenylphosphoryl group makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
65939-29-9 |
|---|---|
Formule moléculaire |
C18H19N2OP |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-3,3,5-trimethylpyrazole |
InChI |
InChI=1S/C18H19N2OP/c1-14-17(18(2,3)20-19-14)22(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
Clé InChI |
VHRKIAVIABFXCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N=N1)(C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


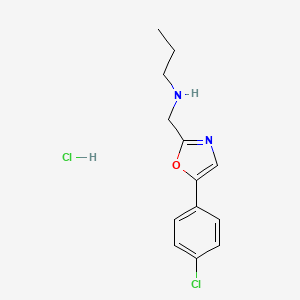

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)
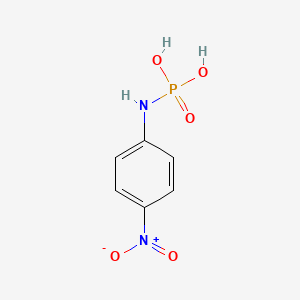
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
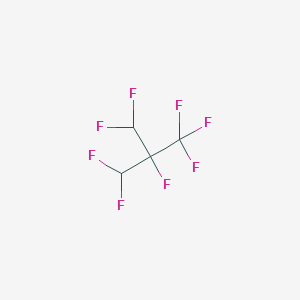
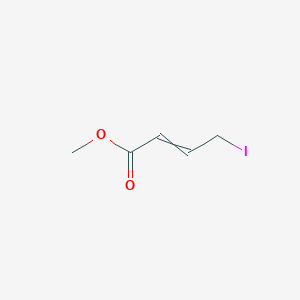
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
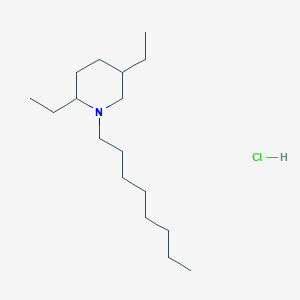



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
